

Technical Guide: Synthesis of 3-Hydroxy-4-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxyphenylboronic acid
CAS No.: 622864-48-6
Cat. No.: B1321528

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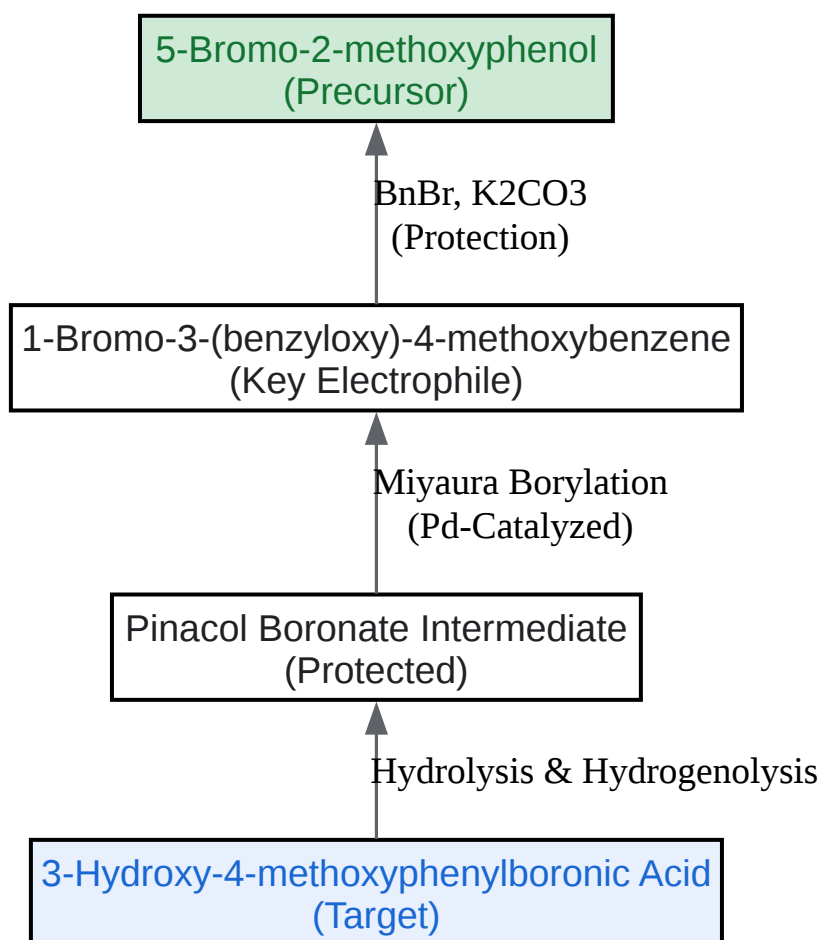
Executive Summary

- Target Compound: **3-Hydroxy-4-methoxyphenylboronic acid**
- CAS Registry Number: 243994-11-0
- Molecular Formula: C
H
BO
- Key Application: Suzuki-Miyaura cross-coupling to install 3-hydroxy-4-methoxyphenyl moieties (isovanillin derivatives) in kinase inhibitors and antimicrobials.
- Primary Challenge: The ortho-relationship between the hydroxyl and methoxy groups can lead to chelation-related side reactions or oxidation if not properly protected.

- Strategy: Benzyl protection of the phenol followed by Palladium-catalyzed Miyaura borylation and subsequent global deprotection.

Retrosynthetic Analysis

The synthesis is disconnected at the C-B bond, tracing back to the commercially available or easily synthesized 5-bromo-2-methoxyphenol (5-bromoguaiacol).



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Figure 1: Retrosynthetic strategy isolating the key brominated precursor.

Critical Reagents & Safety Profile

Reagent	Role	Hazard Class	Handling Precaution
5-Bromo-2-methoxyphenol	Starting Material	Irritant	Avoid skin contact; solid at RT.
Benzyl Bromide (BnBr)	Protecting Group	Lachrymator, Corrosive	Use in Fume Hood. Neutralize spills with aqueous ammonia.
Bis(pinacolato)diboron	Boron Source	Irritant	Store under inert atmosphere (Ar/N ₂).
Pd(dppf)Cl ₂	Catalyst	Toxic, Irritant	Air-stable solid, but keep dry.
Potassium Acetate (KOAc)	Base	Irritant	Must be anhydrous for borylation.
Hydrogen Gas (H ₂)	Deprotection	Flammable	Use balloon or hydrogenation shaker; avoid ignition sources.

Detailed Experimental Protocol

Stage 1: Protection of Phenol

Objective: Mask the acidic phenolic proton to prevent catalyst poisoning and side reactions during borylation.

- Setup: Charge a 500 mL round-bottom flask (RBF) with 5-bromo-2-methoxyphenol (10.0 g, 49.2 mmol) and anhydrous Acetonitrile (MeCN, 150 mL).
- Base Addition: Add Potassium Carbonate (K₂CO₃, 10.2 g, 73.8 mmol, 1.5 equiv).

- Alkylation: Add Benzyl Bromide (BnBr, 6.4 mL, 54.1 mmol, 1.1 equiv) dropwise via syringe.
- Reaction: Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material disappears.[1]
- Workup: Cool to RT. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo.
- Purification: Recrystallize from Ethanol or perform a short silica plug filtration.
 - Yield Expectation: 90–95%
 - Product: 1-Bromo-3-(benzyloxy)-4-methoxybenzene.

Stage 2: Miyaura Borylation

Objective: Convert the aryl bromide to the aryl boronate ester using mild Pd-catalyzed conditions.

- Inerting: Flame-dry a 250 mL 3-neck RBF and cycle with Argon/Vacuum (3x).
- Loading: Add the Protected Aryl Bromide (10.0 g, 34.1 mmol), Bis(pinacolato)diboron (Bpin), 9.5 g, 37.5 mmol, 1.1 equiv), and anhydrous Potassium Acetate (KOAc, 10.0 g, 102 mmol, 3.0 equiv).
- Solvent: Add anhydrous 1,4-Dioxane (100 mL). Degas by bubbling Argon for 15 minutes.
- Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.83 g, 1.0 mmol, 3 mol%).
- Reaction: Heat to 90°C for 12–16 hours under Argon. The mixture will turn dark black.

- Workup: Cool to RT. Dilute with EtOAc (200 mL) and filter through a pad of Celite to remove Palladium black. Wash the filtrate with Brine (3x).
- Isolation: Dry over MgSO₄, filter, and concentrate.
 - Note: The pinacol ester is stable and can be purified by flash chromatography (Silica, 0-20% EtOAc/Hexane) if high purity is required before deprotection.

Stage 3: Global Deprotection (Hydrolysis & Hydrogenolysis)

Objective: Remove the benzyl group and hydrolyze the pinacol ester to the free boronic acid.

Note: While BCl₃

can remove benzyl groups, it may cause Lewis-acid catalyzed degradation. Hydrogenolysis is gentler for this substrate.

- Step A: Pinacol Hydrolysis (Oxidative Cleavage Method)
 - Dissolve the Pinacol Ester (5.0 g) in Acetone/Water (4:1, 50 mL).
 - Add Sodium Periodate (NaIO₄, 3.0 equiv) and Ammonium Acetate (NH₄OAc, 3.0 equiv). Stir at RT for 24 hours.
 - Mechanism:^{[3][4][5][6][7]} Periodate cleaves the pinacol diol; ammonium acetate facilitates hydrolysis.
 - Extract with EtOAc. The product is the Benzyloxy-phenylboronic acid.
- Step B: Benzyl Deprotection
 - Dissolve the intermediate from Step A in Methanol (50 mL).

- Add Pd/C (10% wt, wet) (0.5 g).
- Stir under a Hydrogen Balloon (1 atm) at RT for 4–6 hours.
- Critical Check: Monitor closely. Over-hydrogenation is rare for boronic acids but possible.
- Filtration: Filter through Celite under Nitrogen (Pd/C can be pyrophoric).
- Concentration: Evaporate solvent to obtain the crude solid.[6]
- Final Purification:
 - Recrystallize from Water/Acetonitrile or Water/Acetone. Boronic acids often crystallize well from hot water.
 - Target: White to off-white powder.

Process Visualization



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Figure 2: Step-by-step reaction workflow.

Quality Control & Characterization

Parameter	Specification	Method
Appearance	White to off-white powder	Visual
Purity	>98.0%	HPLC (C18, MeCN/H ₂ O + 0.1% TFA)
¹ H NMR	Consistent with structure	DMSO-d ₆ (Observe phenolic OH ~9.0 ppm, B-OH broad)
Boroxine Content	<5% (Variable equilibrium)	NMR (Boronic acids exist in equilibrium with trimeric anhydrides)

Troubleshooting - Common Pitfalls:

- Protodeboronation: If the C-B bond cleaves during hydrolysis, ensure the pH does not exceed 9 or drop below 1. Keep temperatures moderate (<40°C) during workup.
- Incomplete Borylation: If aryl bromide remains, add 1 mol% more catalyst and stir longer. Ensure Dioxane is strictly anhydrous.

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